molecular formula C15H23N3O2S B5850394 2-{[(cyclohexylamino)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

2-{[(cyclohexylamino)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

Katalognummer B5850394
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: SDDRUTIZJLKCPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(cyclohexylamino)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as CX-5461 and has been identified as a promising candidate for the treatment of cancer.

Wirkmechanismus

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. CX-5461 has been shown to be highly selective for cancer cells, with minimal effects on normal cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. CX-5461 has also been shown to induce DNA damage and activate the DNA damage response pathway. Additionally, CX-5461 has been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CX-5461 is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it has minimal effects on normal cells. Additionally, CX-5461 has been shown to be effective against a variety of cancer cell lines, making it a versatile therapeutic agent. However, one of the limitations of CX-5461 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of CX-5461. One potential direction is the development of more efficient synthesis methods to increase the yield of CX-5461. Another direction is the investigation of the potential use of CX-5461 in combination with other therapeutic agents for the treatment of cancer. Additionally, the development of CX-5461 analogs with improved solubility and bioavailability could lead to the development of more effective cancer therapies. Finally, the investigation of the potential use of CX-5461 in other diseases, such as neurodegenerative diseases, could lead to the development of novel therapeutic agents.

Synthesemethoden

The synthesis of CX-5461 involves the reaction of 3-methylthiophene-2-carboxylic acid with ethyl chloroformate to form an ethyl ester. This ethyl ester is then reacted with cyclohexylamine to form the corresponding amide. Finally, the amide is treated with thionyl chloride to form CX-5461. The overall yield of this synthesis method is approximately 25%.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been identified as a potential therapeutic agent for the treatment of cancer. It has been shown to selectively inhibit RNA polymerase I transcription, which is required for the synthesis of ribosomal RNA. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. CX-5461 has been shown to be effective against a variety of cancer cell lines, including breast, prostate, and ovarian cancer.

Eigenschaften

IUPAC Name

2-(cyclohexylcarbamoylamino)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-3-11-9(2)21-14(12(11)13(16)19)18-15(20)17-10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDRUTIZJLKCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclohexylcarbamoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.